molecular formula C13H9ClN4O3S B2904348 {[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid CAS No. 850912-37-7

{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid

Cat. No. B2904348
CAS RN: 850912-37-7
M. Wt: 336.75
InChI Key: WMLHTZLONACGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid” belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

Pyrazole derivatives have been synthesized using a variety of methods . In one study, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

Pyrazole derivatives have been found to exhibit a wide range of chemical reactions . They have been used in the synthesis of various pharmacologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Role in Cancer Research

The compound has been found to be significant in cancer research. It has been used in the synthesis of indole derivatives, which are biologically active compounds for the treatment of cancer cells . Moreover, it has been used in the development of pyrazolo[3,4-d]pyrimidines, which have shown promising antileishmanial and antimalarial activities .

Application in High-Temperature Structures

The compound has been applied in high-temperature structures subjected to thermo-mechanical load . This application is particularly relevant in the field of materials science and engineering.

3. Use in Battery Energy Storage Systems (BESS) The compound has been used in the development of Battery Energy Storage Systems (BESS). Specifically, it has been applied in the development of a reversible electrochemical pneumatic battery (REPB) that is compact, noise-free, energy-efficient, and portable .

Role in Computational Chemistry

The compound is used in computational chemistry, specifically in the field of Computer-Aided Molecular Design, Molecular Simulations, Machine Learning, and BioInformatics .

Application in Pneumatic Robotics

The compound has been used in the development of pneumatic robots. Specifically, it has been applied in the development of a novel soft yet robust gripper that merges the strengths of hard and soft grippers, enabling universal robotic gripping .

Role in Renewable Energy Research

The compound has been used in the research of renewable energy sources. Specifically, it has been applied in the development of thermal management systems for Battery Energy Storage Systems (BESS) to maintain grid stability .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its biological target. For instance, some pyrazole derivatives have been found to inhibit EGFR and ErbB2 kinases, which can lead to the induction of apoptosis .

Safety and Hazards

The safety and hazards associated with a compound can vary depending on its specific properties. For instance, one source suggests that 4-chlorophenylthio acetic acid may be harmful if swallowed and may cause skin, eye, and respiratory irritation .

Future Directions

The future directions for research on pyrazole derivatives are vast. Given their wide range of pharmacological activities, these compounds are likely to continue to attract the attention of researchers . Further studies could focus on the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on the pyrazole scaffold .

properties

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O3S/c14-7-1-3-8(4-2-7)18-11-9(5-15-18)12(21)17-13(16-11)22-6-10(19)20/h1-5H,6H2,(H,19,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLHTZLONACGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.